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molecular formula C11H13ClN2O2 B8522111 2-Butyramido-5-chlorobenzamide

2-Butyramido-5-chlorobenzamide

Cat. No. B8522111
M. Wt: 240.68 g/mol
InChI Key: PSDNYDMQECOZCU-UHFFFAOYSA-N
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Patent
US07183270B2

Procedure details

2-Amino-5-chlorobenzamide (1.10 g, 6.5 mmol, 1 eq.), 1.000 N NaOH (6.50 mL, 6.5 mmol, 1 eq.) and THF (20 mL) were mixed and stirred at 0° C. To this mixture was added butyryl chloride dropwise (0.68 mL, 6.50 mmol, 1 eq.). More acid chloride and base were added to drive reaction to completion. The reaction was allowed to warm to rt. After 4 days the reaction was worked up by adding ethyl acetate, washing with 1 N HCl (3×), saturated sodium bicarbonate (1×), and brine (1×). The organic layer was dried and stripped to yield 1.44 g of a white powder as product. LCMS detects (M+H)+=241.0.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[OH-].[Na+].[CH2:14]1[CH2:18][O:17][CH2:16][CH2:15]1.C(Cl)(=O)CCC>C(OCC)(=O)C>[C:16]([NH:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5])(=[O:17])[CH2:15][CH2:14][CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=C(C=C1)Cl
Name
Quantity
6.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)Cl
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction to completion
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
WASH
Type
WASH
Details
washing with 1 N HCl (3×), saturated sodium bicarbonate (1×), and brine (1×)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(CCC)(=O)NC1=C(C(=O)N)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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